4-Chloro-9h-fluoren-9-one
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Overview
Description
4-Chloro-9H-fluoren-9-one: is an organic compound with the molecular formula C₁₃H₇ClO . It is a derivative of fluorenone, where a chlorine atom is substituted at the fourth position of the fluorenone structure. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-9H-fluoren-9-one can be synthesized through several methods. One common method involves the chlorination of fluorenone. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the fourth position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of fluorenone derivatives with additional functional groups.
Reduction: Formation of 4-chloro-9H-fluoren-9-ol.
Substitution: Formation of various substituted fluorenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Chloro-9H-fluoren-9-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: The compound has been studied for its potential biological activities. Derivatives of this compound have shown promise as antimicrobial and anticancer agents. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-9H-fluoren-9-one and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been found to inhibit enzymes involved in cell proliferation, making them potential candidates for anticancer therapies. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound can interfere with nucleic acid and protein synthesis.
Comparison with Similar Compounds
Fluorenone: The parent compound of 4-Chloro-9H-fluoren-9-one, lacking the chlorine substitution.
2,7-Dichloro-9H-fluoren-9-one: A derivative with two chlorine atoms at the second and seventh positions.
9-Fluorenone: Another derivative with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
4269-13-0 |
---|---|
Molecular Formula |
C13H7ClO |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
4-chlorofluoren-9-one |
InChI |
InChI=1S/C13H7ClO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H |
InChI Key |
WMJKFIGTUHMFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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